Benzyl 3-(3-iodopropyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 3-(3-iodopropyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(3-iodopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides and iodopropyl reagents. One common method includes the alkylation of piperidine with 3-iodopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(3-iodopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.
Reduction Reactions: The compound can be reduced to form the corresponding propyl derivative.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution at elevated temperatures.
Major Products Formed
Substitution: Formation of azido derivatives, thiol derivatives, or nitriles.
Reduction: Formation of 3-propylpiperidine derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Benzyl 3-(3-iodopropyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Benzyl 3-(3-iodopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final compound derived from it.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
- tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)piperidine-1-carboxylate
- Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride
Uniqueness
Benzyl 3-(3-iodopropyl)piperidine-1-carboxylate is unique due to the presence of the iodopropyl group, which provides specific reactivity and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Biological Activity
Benzyl 3-(3-iodopropyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, drawing from diverse research sources.
Chemical Structure and Properties
This compound is characterized by its piperidine ring, which is a common structural motif in many bioactive compounds. The presence of the iodine atom may enhance its reactivity and biological interactions. The molecular formula for this compound is C14H18N2O3, with a molar mass of approximately 262.3 g/mol.
Synthesis
The synthesis of this compound typically involves the alkylation of piperidine derivatives with iodopropyl groups. Various synthetic routes have been explored to optimize yield and purity, often employing methods such as nucleophilic substitution reactions.
Antimicrobial Activity
Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 - 2.0 μg/mL |
Escherichia coli | 1.0 - 4.0 μg/mL |
Candida albicans | 0.8 - 3.0 μg/mL |
These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, leading to reduced viability and proliferation rates:
Cell Line | IC50 (μM) | Effect |
---|---|---|
MCF-7 (Breast Cancer) | 10 - 15 | Induction of apoptosis |
HeLa (Cervical Cancer) | 5 - 10 | Cell cycle arrest in G2/M phase |
These results indicate that this compound may possess promising anticancer properties.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in microbial cells.
- Apoptotic Pathways : It activates caspases leading to programmed cell death in cancer cells.
- Membrane Disruption : The compound has been shown to disrupt microbial membranes, enhancing its antimicrobial efficacy.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Antimicrobial Efficacy : A study involving a series of piperidine derivatives showed that this compound had superior activity against resistant strains of bacteria compared to standard antibiotics.
- Antitumor Research : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor regression, suggesting its potential as a chemotherapeutic agent.
Properties
Molecular Formula |
C16H22INO2 |
---|---|
Molecular Weight |
387.26 g/mol |
IUPAC Name |
benzyl 3-(3-iodopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22INO2/c17-10-4-8-14-9-5-11-18(12-14)16(19)20-13-15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-13H2 |
InChI Key |
CTTHACRDJYFDMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCCI |
Origin of Product |
United States |
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